An In-depth Technical Guide to 3-(Phenylthio)phthalonitrile (CAS: 51762-68-6)
An In-depth Technical Guide to 3-(Phenylthio)phthalonitrile (CAS: 51762-68-6)
Abstract: This technical guide provides a comprehensive overview of 3-(Phenylthio)phthalonitrile, a pivotal chemical intermediate for the synthesis of advanced functional materials. Tailored for researchers, chemists, and material scientists, this document delves into the compound's physicochemical properties, provides detailed protocols for its synthesis and characterization, and explores its primary applications as a precursor to high-performance phthalocyanine dyes and polyphthalonitrile thermosetting resins. The narrative emphasizes the causal relationships in experimental design and validates claims with authoritative references, ensuring a trustworthy and expert-grounded resource.
Introduction and Core Properties
3-(Phenylthio)phthalonitrile, also known as 3-phenylsulfanylbenzene-1,2-dicarbonitrile, is an aromatic nitrile distinguished by a phenylthio (-S-C₆H₅) substituent on the phthalonitrile framework. This strategic placement of a sulfur-linked aromatic group imparts unique solubility, electronic, and processing characteristics, making it a highly valuable building block for specialized polymers and macrocyclic compounds. Its primary utility lies in its two reactive nitrile groups, which can undergo cyclotetramerization to form phthalocyanines or polymerization to create highly cross-linked, thermally stable resins.[1] The phenylthio moiety modulates the properties of these end-products, enhancing solubility and influencing the electronic structure, which is critical for applications in photodynamic therapy, advanced composites, and functional coatings.[2][3]
Physicochemical Data
All quantitative data for 3-(Phenylthio)phthalonitrile are summarized in the table below for ease of reference.
| Property | Value | Source(s) |
| CAS Number | 51762-68-6 | [4][5][6] |
| Molecular Formula | C₁₄H₈N₂S | [4][7] |
| Molecular Weight | 236.29 g/mol | [4][7] |
| Appearance | Solid, light yellow powder | [8][9] |
| Melting Point | 115-118 °C | [7] |
| Boiling Point | 422.8 ± 40.0 °C (Predicted) | [7] |
| Density | 1.28 ± 0.1 g/cm³ (Predicted) | [7] |
| Storage Temperature | 2-8 °C, Sealed, Dry | [4][6] |
| SMILES | N#CC1=CC=CC(=C1C#N)SC2=CC=CC=C2 | [10] |
| InChIKey | CAUWFTZWRWFKAG-UHFFFAOYSA-N | [10] |
Chemical Structure
The structure of 3-(Phenylthio)phthalonitrile features a central benzene ring substituted with two adjacent nitrile groups (positions 1 and 2) and a phenylthio group at position 3.
Synthesis and Mechanistic Considerations
The most effective and common route for synthesizing arylthio-substituted phthalonitriles is via a nucleophilic aromatic substitution (SₙAr) reaction. This pathway involves reacting a phthalonitrile precursor bearing a good leaving group, such as a nitro group, with a corresponding thiolate. For the title compound, 3-nitrophthalonitrile serves as the ideal starting material.[9][11][12]
The causality for this choice is twofold: 1) The nitro group is highly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack, and 2) it is an excellent leaving group. The synthesis of the 3-nitrophthalonitrile precursor itself typically starts from phthalimide, which undergoes nitration followed by amidation and dehydration.[13][14]
Detailed Experimental Protocol: Synthesis
This protocol is a self-validating system based on established methodologies for the synthesis of analogous arylthio-phthalonitriles.[11][12] Purity is assessed at the final step via spectroscopic methods.
-
Reagent Preparation: To a flame-dried 250 mL three-necked flask equipped with a magnetic stirrer and nitrogen inlet, add dry N,N-dimethylformamide (DMF, 100 mL).
-
Base Addition: Add anhydrous potassium carbonate (K₂CO₃, 1.5 equivalents) to the DMF. The use of an anhydrous base and solvent is critical to prevent side reactions with water.
-
Nucleophile Generation: While stirring under a nitrogen atmosphere, add thiophenol (1.2 equivalents) dropwise. The mixture will be stirred at room temperature for 30 minutes to ensure the complete in situ formation of the potassium thiophenoxide nucleophile.
-
SₙAr Reaction: Add 3-nitrophthalonitrile (1.0 equivalent) portion-wise to the stirred suspension.[9] An exothermic reaction may be observed. Maintain the temperature at or below 25 °C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion: Stir the reaction mixture at room temperature for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Quenching and Precipitation: Pour the reaction mixture slowly into 500 mL of ice-cold distilled water with vigorous stirring. The product will precipitate as a solid.
-
Isolation: Collect the crude solid product by vacuum filtration and wash thoroughly with distilled water to remove DMF and inorganic salts.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 3-(Phenylthio)phthalonitrile as a light-yellow crystalline solid.
-
Validation: Dry the final product under vacuum and confirm its identity and purity using ¹H NMR, FT-IR, and Mass Spectrometry (see Section 3).
Spectroscopic Characterization and Validation
Validation of the molecular structure and purity is achieved through a combination of standard spectroscopic techniques. The data presented below are based on published spectra for the title compound and its analogs.[4][15]
| Technique | Expected Observations | Interpretation |
| ¹H NMR | Multiplets in the range of δ 7.2-7.8 ppm. | Aromatic protons of the phthalonitrile and phenylthio rings. The spectrum in DMSO-d6 provides definitive structural confirmation.[4] |
| FT-IR | Strong, sharp peak at ~2230 cm⁻¹.Peaks at ~1580 cm⁻¹ and ~1480 cm⁻¹.Peak around 690-750 cm⁻¹. | Characteristic C≡N (nitrile) stretching vibration.[15]Aromatic C=C stretching vibrations.C-S (thioether) stretching vibration. |
| Mass Spec (MS) | Molecular ion peak [M]⁺ at m/z ≈ 236.04. | Confirms the molecular weight and formula (C₁₄H₈N₂S).[10] |
Key Applications and Downstream Synthesis
The true value of 3-(Phenylthio)phthalonitrile lies in its role as a monomer for creating larger, functional architectures.
Precursor to Substituted Phthalocyanines
Phthalocyanines (Pcs) are robust macrocyclic compounds analogous to porphyrins, widely used as dyes, catalysts, and photosensitizers.[2][8] The synthesis involves a template cyclotetramerization of four phthalonitrile units around a central metal ion. The phenylthio substituents enhance the solubility of the resulting phthalocyanine in organic solvents, which is a major advantage over unsubstituted Pcs, and they modulate the electronic properties of the macrocycle, which is crucial for applications in photodynamic therapy and nonlinear optics.[8][12]
Protocol: Synthesis of Zinc(II) Tetra(3-phenylthio)phthalocyanine
-
Setup: In a reaction vessel, combine 3-(Phenylthio)phthalonitrile (4 equivalents), anhydrous zinc(II) acetate (Zn(OAc)₂, 1 equivalent), and a catalytic amount of 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Reaction: Add a high-boiling point solvent, such as 1-pentanol or dimethylaminoethanol, and reflux the mixture under a nitrogen atmosphere for 12-24 hours.[12] The reaction will turn a deep green or blue color, indicating the formation of the phthalocyanine macrocycle.
-
Isolation: After cooling, precipitate the crude product by adding the reaction mixture to methanol. Collect the solid by filtration.
-
Purification: Purify the product using column chromatography on silica gel, eluting with a solvent mixture such as THF/hexane to isolate the desired substituted phthalocyanine.[10] The disappearance of the nitrile peak (~2230 cm⁻¹) in the FT-IR spectrum confirms the completion of the reaction.[12]
Monomer for High-Performance Polyphthalonitrile Resins
Phthalonitrile-based thermosets are a class of ultra-high-temperature polymers renowned for their exceptional thermal and oxidative stability (stable >300 °C), low water absorption, and inherent flame retardancy.[3][16][17] These properties make them ideal for applications in aerospace composites, ship structures, and electronic packaging.[4][14]
The monomer, 3-(Phenylthio)phthalonitrile, is thermally cured, often with a catalytic agent, to form a highly cross-linked network. The curing process proceeds through the addition polymerization of the nitrile groups, forming a complex structure of phthalocyanine and triazine rings which are responsible for the material's remarkable stability.[14][18] The phenylthio group can lower the monomer's melting point and the viscosity of the resin melt, improving processability compared to unsubstituted analogs.[4]
Protocol: Thermal Curing of 3-(Phenylthio)phthalonitrile Resin
-
Formulation: Melt the 3-(Phenylthio)phthalonitrile monomer at a temperature above its melting point (~120 °C).
-
Curing Initiation: Introduce a curing agent, such as an aromatic amine (e.g., 4,4'-diaminodiphenyl sulfone), to initiate polymerization at a lower temperature.
-
Degassing: Place the molten resin under vacuum to remove any entrapped air or volatiles, which is critical to prevent void formation in the final composite.
-
Curing Cycle: Heat the resin using a programmed temperature ramp. A typical cycle involves:
-
Heating to ~250 °C and holding for several hours.
-
Ramping to ~290 °C and holding for an extended period.
-
-
Post-Curing: For maximum thermal stability and glass transition temperature (Tg), a freestanding post-cure is performed at temperatures exceeding 350 °C for several hours.[16] The resulting material is a rigid, dark, and void-free thermoset polymer. The glass transition temperature (Tg) of such resins can exceed 400 °C.[4][16]
Safety, Handling, and Storage
3-(Phenylthio)phthalonitrile and its precursor, 3-nitrophthalonitrile, are hazardous chemicals that must be handled with appropriate precautions.
-
Hazard Summary: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[7][9]
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles. For handling the solid powder, an appropriate dust mask is recommended.[7]
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Recommended storage is at 2-8 °C.[4][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
References
- Gümrükçü, G., et al. (2015). Different Peripheral Substituted Phthalocyanines: Synthesis, Characterization, Aggregation Behavior, Antioxidant and Antibacterial Activity.
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PubChem. (n.d.). 3-(Phenylthio)propanenitrile. Retrieved January 11, 2026, from [Link]
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PubChemLite. (n.d.). 3-(phenylthio)phthalonitrile (C14H8N2S). Retrieved January 11, 2026, from [Link]
- Ziminov, A. V., et al. (2019). Synthesis, characterization, and investigation of photochemical properties of tetra-substituted zinc phthalocyanines. Inorganica Chimica Acta.
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SPECIFIC POLYMERS. (2023). Phthalonitrile Resins for High-Temperature polymer matrix Composites (HTCs). Retrieved January 11, 2026, from [Link]
- Atilla, D., et al. (2006). Synthesis and Characterization of New-Type Soluble β-Substituted Zinc Phthalocyanine Derivative of Clofoctol. Molecules, 11(12), 1016-1025.
- Google Patents. (2014). CN101851179B - Production process for preparing phthalonitrile by using ammoxidation method.
- Liu, Y., et al. (2021).
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LookChem. (n.d.). Cas 51762-67-5, 3-Nitrophthalonitrile. Retrieved January 11, 2026, from [Link]
- Augustine, D. A., et al. (2012). Phenol-containing phthalonitrile polymers – synthesis, cure characteristics and laminate properties.
- Wang, C., et al. (2019). Synthesis and Investigation of the Properties of a Branched Phthalonitrile Containing Cyclotriphosphazene. Polymers, 11(7), 1184.
- Köysal, O., et al. (2021). Phthalonitriles and their versatile applications.
- Anbarasan, P. M., et al. (2011). Geometrical, electronic structure, nonlinear optical and spectroscopic investigations of 4-(phenylthio)phthalonitrile dye sensitizer for solar cells using quantum chemical calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 81(1), 528-537.
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